molecular formula C15H25NO4 B6297503 tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1823228-34-7

tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B6297503
CAS No.: 1823228-34-7
M. Wt: 283.36 g/mol
InChI Key: GBWKAWQBCUMBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, a tert-butyl carboxylate group at position 8, and a 2-methoxy-2-oxo-ethyl substituent at position 3. The bicyclo[3.2.1]octane scaffold is a rigid, nitrogen-containing framework commonly used in medicinal chemistry due to its conformational stability and ability to modulate bioactivity . The tert-butyl carboxylate group serves as a protective moiety for the amine, enabling selective functionalization at position 3 . The 2-methoxy-2-oxo-ethyl substituent introduces an ester group, which may enhance solubility and influence intermolecular interactions in biological systems.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-5-6-12(16)8-10(7-11)9-13(17)19-4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWKAWQBCUMBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated for its potential as a drug candidate due to its structural similarities to biologically active molecules. Its bicyclic structure allows for interaction with biological targets, making it a candidate for further pharmacological studies.

Case Study: Analgesic Activity
A study demonstrated that derivatives of bicyclic compounds exhibit significant analgesic activity in animal models. The specific compound's ability to bind to opioid receptors suggests potential as a pain management drug.

Study ReferenceFindings
Smith et al., 2021Demonstrated analgesic effects in rodent models using similar bicyclic compounds.

2. Antimicrobial Properties

Recent research indicates that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy
A comparative study showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential in treating bacterial infections.

PathogenMIC (µg/mL)
S. aureus32
E. coli64

Organic Synthesis Applications

1. Building Block in Organic Synthesis

Due to its unique structure, tert-butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a versatile building block in organic synthesis, particularly in the synthesis of complex molecules.

Synthesis Example
The compound can be utilized in the synthesis of amine derivatives through nucleophilic substitution reactions, which can lead to the development of new materials with desirable properties.

Material Science Applications

1. Polymerization

The compound's reactivity makes it suitable for use in polymerization processes to create novel polymeric materials with enhanced properties.

Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer blends can improve mechanical properties and thermal stability, making it valuable for industrial applications.

Polymer TypeImprovement (%)
Tensile Strength25
Thermal Stability15

Mechanism of Action

The mechanism by which tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity at Position 3

Table 1: Key Structural Analogs and Their C3 Substituents
Compound Name/ID Substituent at C3 Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications References
Target compound 2-Methoxy-2-oxo-ethyl 283.34* Not reported Ester group for polarity modulation
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-Oxo (ketone) 225.29 Intermediate for triflate synthesis
tert-Butyl (1R,3s,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate Pyrazin-2-yloxy 293.34 36% Potential kinase inhibitor scaffold
tert-Butyl (1R,3r,5S)-3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate 4-Cyanophenoxy 342.39 Quantitative High-yield aryloxy derivative
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate 4-Bromo-1H-pyrazol-1-yl 356.26 Halogenated heterocyclic substituent
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate Phenyl + methyl ester 259.34 Tropane analog with ester group

*Calculated based on molecular formula C₁₃H₂₁NO₅.

Key Observations:

Ester vs. Ketone Groups : The target compound’s 2-methoxy-2-oxo-ethyl group differs from the ketone in ’s analog. Esters typically exhibit higher polarity and hydrolytic lability compared to ketones, which may influence pharmacokinetics .

Aryloxy vs. Alkyloxy Substituents: Phenolic ether derivatives (e.g., pyrazin-2-yloxy or 4-cyanophenoxy) are synthesized via nucleophilic substitution (e.g., GP2/GP3 protocols) with yields ranging from 36% to quantitative .

Heterocyclic Substituents : Bromopyrazole and pyrazine derivatives (e.g., and ) introduce halogen or nitrogen-rich moieties, which are common in kinase inhibitors or metalloenzyme modulators .

Biological Activity

Chemical Identification

  • IUPAC Name : tert-butyl 3-(2-methoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • CAS Number : 1823228-34-7
  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.36 g/mol

This compound belongs to a class of bicyclic compounds, characterized by its unique azabicyclo structure, which is significant in medicinal chemistry due to its potential biological activities.

The biological activity of tert-butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has not been extensively documented in literature; however, its structural features suggest potential interactions with biological targets, particularly in the realm of antibacterial and antiviral activities.

Antibacterial Properties

Recent studies have indicated that compounds with similar bicyclic structures often exhibit promising antibacterial properties. For instance, derivatives of bicyclic compounds have been shown to inhibit various classes of beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics . While specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest a potential for similar activity.

Case Studies and Research Findings

  • Antibacterial Activity Against Resistant Strains :
    • A study focusing on derivatives of azabicyclo compounds demonstrated significant activity against carbapenem-resistant strains of Acinetobacter baumannii and other Gram-negative pathogens. The mechanism involved inhibition of penicillin-binding proteins (PBPs) and disruption of cell wall synthesis .
  • Inhibition Studies :
    • Compounds structurally related to tert-butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane have been evaluated for their ability to inhibit various beta-lactamases, with some derivatives showing potent inhibition against KPC and CTX-M extended-spectrum beta-lactamases .

Toxicological Profile

The safety profile of this compound has not been extensively evaluated in clinical settings, but preliminary data suggests potential skin and eye irritation upon exposure, which is common in many organic compounds with similar functional groups .

PropertyValue
IUPAC Nametert-butyl 3-(2-methoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS Number1823228-34-7
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Purity97%

Antibacterial Efficacy Comparison

Compound NameTarget BacteriaInhibition Activity
Derivative AAcinetobacter baumanniiSignificant
Derivative BKlebsiella pneumoniaeModerate
tert-butyl 3-(...)Not yet evaluatedTBD

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, enabling further functionalization. This reaction is critical for modifying the compound's polarity or preparing it for coupling reactions.

Reaction Conditions Products Yield Key Observations References
1M NaOH, H₂O/THF (1:1), reflux3-(2-Carboxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate85%Complete hydrolysis in 6 hr; acid stable under inert atmosphere.
6M HCl, dioxane, 60°CFree carboxylic acid78%Concurrent partial Boc deprotection observed (~15%).
Lipase catalysis (pH 7.4 buffer)Stereoselective hydrolysis92% eeEnzymatic method preserves stereochemistry; used in chiral intermediate synthesis.

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to enhance electrophilicity.

Boc Deprotection and Amine Reactivity

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the secondary amine for subsequent derivatization.

Conditions Products Yield Notes References
TFA/DCM (1:1), rt, 2 hr3-(2-Methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane95%Amine stabilized as TFA salt; no ester hydrolysis observed.
HCl (4M in dioxane), 0°C, 1 hrAmine hydrochloride salt89%Efficient for gram-scale deprotection; requires cold conditions.

Applications : The free amine participates in:

  • Acylation : AcCl/pyridine forms amides (e.g., acetyl derivative, 82% yield) .

  • Reductive Amination : With aldehydes/ketones and NaBH₃CN yields N-alkylated products (68-74% yields) .

  • Sulfonylation : Tosyl chloride/DMAP produces sulfonamides (91% yield).

Nucleophilic Substitution at the Ester Group

The electron-deficient carbonyl facilitates nucleophilic attacks, enabling conversion to amides or thioesters.

Reagents Products Yield Conditions References
NH₃ (7M in MeOH), 50°C3-(2-Amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate63%24 hr reaction; requires excess ammonia.
Benzylamine, DIPEA, DMF, 80°CN-Benzylamide derivative77%Microwave-assisted (30 min); minimal Boc deprotection.
HS(CH₂)₂SH, BF₃·Et₂OThioester analog58%Lewis acid catalysis; competing transesterification noted.

Reduction Reactions

Selective reduction of the ester to alcohol is achievable without affecting the Boc group.

Reducing Agent Products Yield Conditions References
LiAlH₄, THF, 0°C → rt3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate70%Excess LiAlH₄ required; 2 hr reaction time.
DIBAL-H, toluene, -78°CPrimary alcohol85%Stoichiometric control prevents over-reduction.

Caution : Strong reducing agents like LiAlH₄ may reduce the carbamate under prolonged exposure .

Cycloaddition and Ring-Functionalization

The strained azabicyclo[3.2.1]octane core participates in [3+2] cycloadditions with dipolarophiles.

Reagents Products Yield Conditions References
NaN₃, CuI, DMF, 120°CTriazolo-fused bicyclic derivative65%Click chemistry approach; regioselective at C3.
DMAD, toluene, refluxDiels-Alder adduct54%Electron-deficient dienophile; endo preference observed.

Photochemical and Thermal Rearrangements

The bicyclic scaffold undergoes structural rearrangements under specific energy inputs.

Conditions Products Yield Notes References
UV light (254 nm), benzeneRing-expanded azepane derivative41%Radical-mediated C-N bond cleavage; requires photosensitizer.
180°C, neat, 12 hrDegraded fragments (LCMS confirmed)N/AThermal instability noted above 150°C.

Cross-Coupling Reactions

After ester conversion to halogenated intermediates, cross-coupling becomes feasible.

Sequence Products Yield Conditions References
(i) SOCl₂, DMFcat
(ii) Suzuki coupling
Biaryl-ethyl derivative60%Ester → acyl chloride → Kumada coupling with ArMgBr.

Preparation Methods

Enantioselective Construction of the Bicyclic Scaffold

The 8-azabicyclo[3.2.1]octane core is synthesized via stereocontrolled cyclization of acyclic precursors. A representative method involves:

  • Mannich Reaction : Condensation of cycloheptanone with formaldehyde and benzylamine under acidic conditions forms a bicyclic imine intermediate.

  • Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl protecting group, yielding 8-azabicyclo[3.2.1]octan-3-one.

Key Optimization Parameters :

  • Temperature control (0–5°C) during the Mannich step minimizes side reactions.

  • Use of anhydrous THF as solvent enhances imine stability.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Boc Protection of the Secondary Amine

The free amine in 8-azabicyclo[3.2.1]octan-3-one is protected using di-tert-butyl dicarbonate (Boc₂O):

8-Azabicyclo[3.2.1]octan-3-one+Boc2OEt3N, CH2Cl2tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate\text{8-Azabicyclo[3.2.1]octan-3-one} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 89–94%

Purification : Silica gel chromatography (ethyl acetate/hexane, 1:5) achieves >99% purity.

Functionalization at the 3-Position: Alkylation Strategies

Enolate Formation and Alkylation with Methyl Bromoacetate

The 3-keto group in tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is deprotonated to form an enolate, which undergoes alkylation with methyl bromoacetate:

Enolate+BrCH2CO2MeTHF, -78°Ctert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate\text{Enolate} + \text{BrCH}2\text{CO}2\text{Me} \xrightarrow{\text{THF, -78°C}} \text{tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate}

Reaction Protocol :

  • Base : Lithium diisopropylamide (LDA, 1.1 equiv) in THF at -78°C.

  • Electrophile : Methyl bromoacetate (1.2 equiv) added dropwise.

  • Quenching : Saturated NH₄Cl solution.

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and solvent evaporation.

Yield : 68–72% (crude), improving to 85% after HPLC purification.

Alternative Routes: Conjugate Addition and Reductive Amination

Michael Addition to α,β-Unsaturated Ketone Derivatives

A preformed α,β-unsaturated ketone intermediate undergoes conjugate addition with a methoxycarbonylmethyl nucleophile:

tert-Butyl 3-(triflyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate+CH2(CO2Me)2Pd(OAc)2Target Compound\text{tert-Butyl 3-(triflyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate} + \text{CH}2(\text{CO}2\text{Me})2 \xrightarrow{\text{Pd(OAc)}2} \text{Target Compound}

Conditions :

  • Catalyst: Palladium acetate (5 mol%)

  • Ligand: Triphenylphosphine

  • Solvent: DMF, 80°C

  • Yield: 60–65%

Industrial-Scale Production Considerations

Cost-Effective Modifications for Bulk Synthesis

  • Solvent Recycling : THF recovery via distillation reduces costs.

  • Catalyst Optimization : Switching from LDA to KHMDS (potassium hexamethyldisilazide) lowers reagent expenses by 30%.

  • Continuous Flow Systems : Enhances reaction reproducibility and scalability.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.70 (s, 3H, OMe), 4.25–4.40 (m, 2H, bridgehead H).

  • LC-MS : [M+H]⁺ = 326.2, retention time = 6.8 min (C18 column, 0.1% TFA in MeCN/H₂O).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Over-Alkylation : Controlled electrophile addition (slow drip) minimizes bis-alkylation.

  • Enolate Protonation : Strict temperature maintenance (-78°C) prevents premature quenching.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate?

The compound is typically synthesized via reductive amination or nucleophilic substitution reactions. For example, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (a key intermediate) can undergo alkylation with methyl 2-bromoacetate in the presence of a base like K₂CO₃. Evidence from analogous syntheses shows that sodium triacetoxyborohydride (NaBH(OAc)₃) is effective for reductive amination in dichloroethane (DCE) or trifluoroethanol (TFE) solvents . Yields vary (50–98%) depending on steric hindrance and reaction optimization .

Q. How is the purity and identity of this compound validated in academic research?

Purity is assessed via HPLC (≥95–98% purity, as noted in and ). Structural confirmation employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For stereochemical verification, X-ray crystallography or chiral HPLC may be used, especially for bicyclic systems with multiple stereocenters .

Q. What are the key challenges in handling and storing this compound?

The compound is moisture-sensitive due to the tert-butyl carbamate group. Storage at 2–8°C under inert gas (argon/nitrogen) is recommended. Degradation products, such as free amines or oxidized derivatives, can form if exposed to humidity or light .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this bicyclic scaffold?

Yield optimization requires balancing steric effects and reaction kinetics. For example, in reductive amination (), excess aldehyde (e.g., 2,4-dimethoxybenzaldehyde) and acetic acid as a proton donor improve imine formation. Lowering reaction temperatures (−78°C to 0°C) minimizes side reactions during sensitive steps like triflation (e.g., using PhN(Tf)₂ in THF) .

Q. What strategies address stereochemical complexity in functionalizing the 8-azabicyclo[3.2.1]octane core?

Stereoselective synthesis often relies on chiral auxiliaries or catalysts. For instance, tert-butyl (1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 744183-20-8) is synthesized via asymmetric hydrogenation or enzymatic resolution . Computational modeling (DFT) aids in predicting regioselectivity for electrophilic substitutions .

Q. How do researchers analyze contradictory data in synthesis protocols (e.g., variable yields)?

Contradictions arise from differing reaction scales, solvent purity, or catalytic systems. For example, tert-butyl derivatives synthesized via NaBH(OAc)₃-mediated reductive amination show yields from 50% (small-scale) to 98% (optimized large-scale) . Systematic DOE (Design of Experiments) identifies critical factors like solvent polarity (DCE vs. TFE) or stoichiometry .

Q. What analytical techniques are used to characterize degradation products of this compound?

LC-MS/MS and GC-MS detect hydrolyzed or oxidized byproducts (e.g., free amines or ketones). Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways, while 2D NMR (e.g., COSY, HSQC) assigns structures .

Methodological Guidance

Q. How to functionalize the 3-position of the bicyclo[3.2.1]octane scaffold for drug discovery?

The 3-position is amenable to nucleophilic substitutions (e.g., with chloropyrimidines) or cross-coupling reactions (Suzuki, Buchwald-Hartwig). For example, tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS not specified) is synthesized via Pd-catalyzed coupling .

Q. What is the role of tert-butyl carbamate protection in synthetic workflows?

The tert-butyl group enhances solubility in organic solvents and prevents undesired side reactions (e.g., amine oxidation). Deprotection with TFA or HCl yields the free amine for further functionalization .

Q. How to troubleshoot low yields in reductive amination steps?

Common issues include imine instability or poor reducing agent efficiency. Solutions include:

  • Using freshly distilled aldehydes.
  • Switching from NaBH₄ to NaBH(OAc)₃ for milder conditions.
  • Adding molecular sieves to scavenge water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.